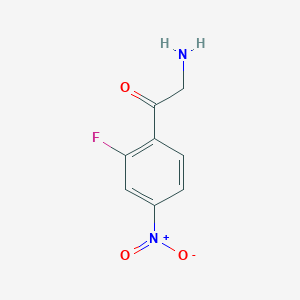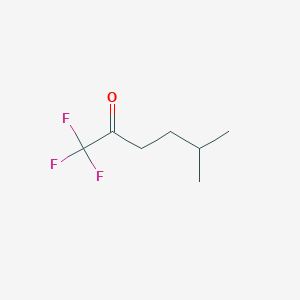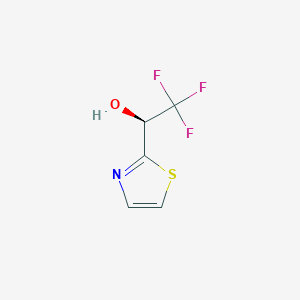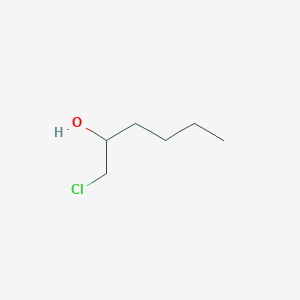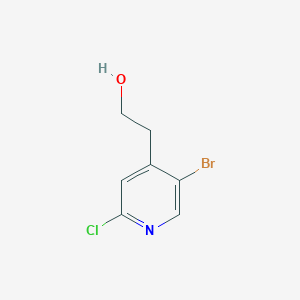
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an ethan-1-ol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol typically involves the halogenation of pyridine derivatives followed by the introduction of the ethan-1-ol group. One common method includes the bromination and chlorination of pyridine to obtain 5-bromo-2-chloropyridine. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by the reaction with ethylene oxide in the presence of a catalyst. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 2-(5-Bromo-2-chloropyridin-4-yl)ethanal or 2-(5-Bromo-2-chloropyridin-4-yl)ethanoic acid.
Reduction: 2-(5-Hydroxy-2-chloropyridin-4-yl)ethan-1-ol or 2-(5-Bromo-2-hydroxypyridin-4-yl)ethan-1-ol.
Substitution: 2-(5-Methoxy-2-chloropyridin-4-yl)ethan-1-ol or 2-(5-Bromo-2-tert-butoxypyridin-4-yl)ethan-1-ol.
科学研究应用
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The ethan-1-ol group may also play a role in its solubility and bioavailability.
相似化合物的比较
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol.
(2R)-2-amino-2-(4-bromo-5-chloropyridin-2-yl)ethan-1-ol: Contains an amino group instead of the ethan-1-ol group.
2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Features an ethoxy group in place of the ethan-1-ol group.
Uniqueness
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol is unique due to its specific combination of bromine, chlorine, and ethan-1-ol groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research.
属性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC 名称 |
2-(5-bromo-2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c8-6-4-10-7(9)3-5(6)1-2-11/h3-4,11H,1-2H2 |
InChI 键 |
WXMKMEWPOJSHEY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)Br)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



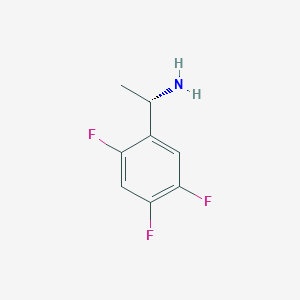
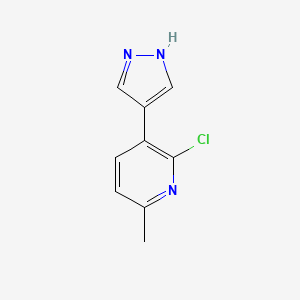


![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
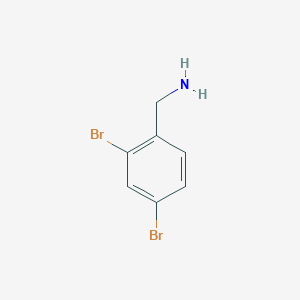
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
